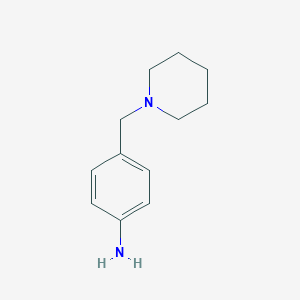

4-(Piperidin-1-ylmethyl)aniline

描述

Nomenclature and Chemical Identity of 4-(Piperidin-1-ylmethyl)aniline

The precise identification of a chemical compound is fundamental to scientific communication. This is achieved through a systematic naming convention and unique registry numbers.

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov It is also known by several synonyms, which are frequently encountered in chemical databases and literature. These include 1-(4-Aminobenzyl)piperidine, 4-(Piperidylmethyl)aniline, and 4-Piperidin-1-ylmethyl-phenylamine. nih.govscbt.comapolloscientific.co.uk

The Chemical Abstracts Service (CAS) has assigned the unique registry number 29608-05-7 to this compound. scbt.comapolloscientific.co.ukfishersci.comsynquestlabs.com This identifier is a definitive reference point for the compound, eliminating ambiguity across different languages and naming systems.

Beyond the CAS number, other organizations and databases have cataloged this compound with their own identifiers. This cross-referencing is crucial for data aggregation and regulatory purposes.

| Identifier Type | Identifier | Source |

|---|---|---|

| EC Number | 810-866-9 | PubChem nih.gov |

| DSSTox Substance ID | DTXSID80357165 | PubChem nih.gov |

| Wikidata | Q72501035 | PubChem nih.gov |

| MDL Number | MFCD03422516 | Apollo Scientific apolloscientific.co.uk, Sigma-Aldrich sigmaaldrich.com |

Structural Features and Core Scaffold Significance of this compound

The properties and potential applications of this compound are intrinsically linked to its two primary structural components: the piperidine (B6355638) ring and the aniline (B41778) moiety.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. encyclopedia.pubnih.gov It is a prevalent scaffold found in numerous pharmaceuticals and biologically active compounds. encyclopedia.pubwisdomlib.orgijnrd.org The significance of the piperidine ring stems from its ability to serve as a versatile framework for building complex molecules. wisdomlib.org Its derivatives are utilized in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub The ring's conformation and the basicity of its nitrogen atom are key to its interaction with biological targets. ontosight.ai Piperidine-containing compounds are also found in many natural alkaloids, such as piperine (B192125) from black pepper, which exhibits a range of biological properties. encyclopedia.pub

The aniline moiety consists of an amino group attached to a benzene (B151609) ring. noaa.gov This functional group makes the molecule a weak base. noaa.gov The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions, directing new substituents to the ortho and para positions. libretexts.orgchemistrysteps.combyjus.com However, this high reactivity can sometimes be a challenge, as reactions like direct nitration can lead to oxidation and the formation of unwanted byproducts. libretexts.orgchemistrysteps.com To control the reactivity, the amino group can be converted to an amide, which is less activating but still directs ortho-para substitution. libretexts.org The aniline structure is a precursor to many industrial chemicals and dyes. noaa.gov For instance, aniline derivatives can react with nitrous acid to form diazonium salts, which are important intermediates in the synthesis of azo dyes. noaa.govlibretexts.org

Methylene (B1212753) Bridge Linkage

A defining structural feature of this compound is the methylene bridge (-CH₂-), which connects the nitrogen atom of the piperidine ring to the aniline ring. ontosight.ai In organic chemistry, a methylene bridge is a divalent functional group that links two distinct parts of a molecule. wikipedia.org This linkage is fundamental to the compound's three-dimensional structure and chemical character.

Furthermore, the methylene bridge separates the electronic systems of the aromatic aniline ring and the aliphatic piperidine ring. ontosight.ai While it is not a conjugated system, the bridge plays a crucial role in positioning the two functional moieties. In broader research on methylene-bridged aromatic compounds, it has been shown that such bridges can influence the electronic properties and reactivity of the molecule. acs.org For instance, the methylene bridge in certain polycyclic aromatic hydrocarbons has been a target for metabolic oxidation. tandfonline.comtandfonline.com In the context of this compound, the bridge ensures that the chemical properties of both the aniline and piperidine groups are largely retained, making it a versatile building block for further chemical transformations. chemimpex.com

Overview of Research Trajectories for this compound and its Analogs

The chemical scaffold of this compound has served as a foundation for extensive research and development, particularly in the creation of novel bioactive compounds. The research trajectories for this molecule and its analogs are diverse, spanning multiple therapeutic areas and applications in materials science.

Pharmaceutical and Medicinal Chemistry: The primary application of this compound is as an intermediate in pharmaceutical development. chemimpex.com Its structure is a common feature in molecules designed to interact with biological systems.

Antimalarial Agents: The compound is used as a research chemical and an intermediate in the preparation of dehydroxy isoquine (B1199177) derivatives, which are investigated as potential antimalarial agents.

Cancer Research: Analogs of this compound have been explored for their potential in oncology. For example, N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline and related structures have been studied as modulators of P-glycoprotein (P-gp). P-gp is a protein that can cause multidrug resistance in cancer cells, and its inhibition can make cancer cells more sensitive to chemotherapy. Other research has focused on synthesizing derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target in certain cancers like non-small cell lung cancer. acs.org

Infectious Diseases: The piperidine moiety is a key component in the design of new antibacterial agents. In one study, derivatives were synthesized and evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov

Neuroscience: The core structure is relevant to the development of ligands for various biological targets in the central nervous system, including neurotransmitter receptors. ontosight.ai It is also a key intermediate in the synthesis of certain analgesics and antidepressants. chemimpex.com

PROTACs: Structures similar to this compound are used as linkers in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic modalities designed to degrade specific target proteins within cells. medchemexpress.com

Agrochemicals and Material Science: Beyond medicine, this compound has applications in other industries.

Agrochemicals: It serves as a building block for developing effective pesticides and herbicides, contributing to crop protection. chemimpex.comchemimpex.com

Material Science: The compound is explored in the development of advanced materials, such as polymers and coatings. chemimpex.comchemimpex.com Its incorporation can potentially enhance properties like durability and resistance to environmental factors. chemimpex.com

The broad spectrum of research involving this compound and its analogs underscores its importance as a versatile chemical scaffold for discovering new molecules with valuable biological and material properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFDUUAYSVNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357165 | |

| Record name | 4-(piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29608-05-7 | |

| Record name | 4-(piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 1 Ylmethyl Aniline

Strategies for the Synthesis of 4-(Piperidin-1-ylmethyl)aniline

The construction of the this compound molecule can be achieved through several strategic synthetic pathways. These methods often involve the formation of the benzylic carbon-nitrogen bond as a key step.

Key Precursors and Starting Materials

The synthesis of this compound relies on readily available starting materials. The selection of precursors is dictated by the chosen synthetic route. Common starting materials include:

For the aniline (B41778) moiety: Aniline, 4-nitroaniline, or 4-aminobenzaldehyde (B1209532) are frequently employed. The choice depends on whether the piperidinomethyl group is introduced before or after the formation of the aniline functionality.

For the piperidinomethyl moiety: Piperidine (B6355638) and formaldehyde (B43269) (or its equivalents like paraformaldehyde) are the key reagents for introducing the piperidinomethyl group, particularly in the Mannich reaction.

For substitution and reduction reactions: Precursors such as 4-nitrobenzyl halides or 4-cyanobenzyl halides can be utilized, where the nitro or cyano group is later converted to the amine.

A table of key precursors and their roles is provided below:

| Precursor | Role in Synthesis |

| Aniline | Source of the aminophenyl group |

| 4-Nitroaniline | Precursor to the aniline group, allows for reactions on the nitro-activated ring |

| 4-Aminobenzaldehyde | Provides the aminobenzyl backbone for reductive amination |

| Piperidine | Source of the piperidine ring |

| Formaldehyde | Provides the methylene (B1212753) bridge in the Mannich reaction |

| 4-Nitrobenzyl halide | Electrophile for nucleophilic substitution with piperidine |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a versatile method for the synthesis of this compound, typically involving the reduction of a nitro group to an amine. A common strategy is the hydrogenation of a precursor like 1-(4-nitrobenzyl)piperidine (B1332540). This precursor can be synthesized by the reaction of 4-nitrobenzyl halide with piperidine. The subsequent reduction of the nitro group is achieved using a variety of catalysts.

The hydrogenation of nitroarenes to the corresponding anilines is a well-established industrial process. researchgate.net While the direct hydrogenation of nitrobenzene (B124822) to aniline can be achieved using catalysts like nickel or copper, palladium-on-carbon (Pd/C) is a highly effective catalyst for this transformation under milder conditions. researchgate.netrsc.org The reaction is typically carried out in a suitable solvent such as ethanol (B145695) under a hydrogen atmosphere. researchgate.net

A representative reaction scheme is as follows:

Step 1: Synthesis of 1-(4-nitrobenzyl)piperidine 4-Nitrobenzyl bromide + Piperidine → 1-(4-Nitrobenzyl)piperidine + HBr

Step 2: Catalytic Hydrogenation 1-(4-Nitrobenzyl)piperidine + H₂ (gas) --(Pd/C)--> this compound

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| 10% Pd/C | 1-(4-Nitrophenyl)piperidine derivative | 4-(Piperidin-1-yl)aniline derivative | H₂, Ethanol, RT, 8h | 99% | researchgate.net |

| Pt/MWNTs | Nitrobenzene | Aniline | H₂, Solvent-free | >99% | rsc.org |

Mannich Reaction in Piperidine Derivatization

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. nih.gov In the context of synthesizing piperidine derivatives, a variation of this reaction can be employed. The classical Mannich reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. byjus.comoarjbp.com

For the synthesis of this compound, a plausible Mannich-type reaction would involve aniline as the active hydrogen compound, formaldehyde, and piperidine. In this reaction, aniline would act as the nucleophile, attacking the Eschenmoser's salt precursor formed in situ from formaldehyde and piperidine.

The general mechanism starts with the formation of an iminium ion from the amine and formaldehyde. nih.gov Aniline, being an electron-rich aromatic compound, can then undergo electrophilic substitution with this iminium ion, leading to the formation of the desired product. The reaction is typically carried out in a suitable solvent like ethanol.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Aniline | Formaldehyde | Piperidine | This compound | oarjbp.com |

| Acetophenone | Paraformaldehyde | Piperidine | Phenyl β-piperidinoethyl ketone | dtic.mil |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a direct route to form the C-N bond between the benzyl (B1604629) group and the piperidine ring. A common approach involves the reaction of a 4-aminobenzyl halide with piperidine. In this SN2 reaction, the nitrogen atom of piperidine acts as a nucleophile, displacing the halide from the benzylic carbon.

The reactivity of the benzyl halide is crucial for the success of this reaction. Benzyl halides are generally good substrates for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. The choice of solvent can also influence the reaction rate and yield.

A typical reaction is as follows:

4-Aminobenzyl chloride + Piperidine → this compound + HCl

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

| Electrophile | Nucleophile | Product | Key Features |

| 4-Aminobenzyl halide | Piperidine | This compound | SN2 mechanism, formation of a C-N bond |

| Methyl iodide | Aniline | N-Methylaniline | Alkylation of aniline |

Reductive Amination Procedures

Reductive amination is a powerful and versatile method for the synthesis of amines. researchgate.net It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, reductive amination can be performed by reacting 4-aminobenzaldehyde with piperidine. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices.

The reaction is typically a one-pot procedure, making it an efficient synthetic route. The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.

| Aldehyde/Ketone | Amine | Reducing Agent | Product | Reference |

| 4-Aminobenzaldehyde | Piperidine | NaBH(OAc)₃ | This compound | nih.gov |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |

Chemical Reactions and Functionalization of this compound

The chemical reactivity of this compound is characterized by the presence of two key functional groups: the primary aromatic amine (aniline) and the tertiary amine within the piperidine ring. These groups allow for a variety of chemical transformations.

The aniline moiety is an activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.com However, since the para position is already substituted, electrophilic attack is expected to occur at the ortho positions relative to the amino group. The amino group can also undergo reactions such as diazotization, acylation, and alkylation.

The tertiary amine in the piperidine ring is nucleophilic and basic, and it can react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts.

Some common reactions of the aniline moiety include:

N-Alkylation: The primary amino group can be alkylated using alkyl halides. For instance, reaction with excess methyl iodide in the presence of a base would lead to the formation of N,N-dimethyl-4-(piperidin-1-ylmethyl)aniline and subsequently the quaternary ammonium salt. vedantu.comdoubtnut.comdoubtnut.com

N-Acylation: The amino group can be acylated with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. reddit.comdoubtnut.comquora.com This reaction is often used to protect the amino group or to introduce new functional groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.irorganic-chemistry.org These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce halogens or cyano groups, or coupling reactions to form azo dyes. scribd.comyoutube.com

Electrophilic Aromatic Substitution: The electron-donating amino group activates the aromatic ring towards electrophilic substitution reactions like halogenation, nitration, and sulfonation, directing the incoming electrophile to the ortho positions. byjus.comwikipedia.orglkouniv.ac.in

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Methyl iodide | N-Methylated aniline / Quaternary ammonium salt |

| N-Acylation | Acetic anhydride | Acetanilide (B955) derivative |

| Diazotization | NaNO₂ / HCl | Diazonium salt |

| Electrophilic Substitution | Br₂ / H₂O | Bromo-substituted aniline |

Advancements in the Synthesis and Chemical Behavior of this compound

An In-depth Look at Synthetic Methodologies, Chemical Transformations, and Modern Chemical Approaches

The chemical compound this compound, a molecule featuring a piperidine ring linked to an aniline moiety via a methylene bridge, holds significance in various chemical research domains. This article delves into the synthetic methodologies employed for its creation, its subsequent chemical transformations, and the evolution of more sustainable and stereochemically considered synthetic strategies.

The synthesis of this compound can be approached through several established organic chemistry pathways. A common and logical route involves the reductive amination of 4-aminobenzaldehyde with piperidine, or the alkylation of piperidine with a suitable 4-aminobenzyl halide. Another plausible method is the reduction of 1-(4-nitrobenzyl)piperidine. This precursor is typically synthesized by the reaction of 4-nitrobenzyl halide with piperidine. The subsequent reduction of the nitro group to an amine yields the final product.

Oxidation Reactions (e.g., N-oxides formation)

The nitrogen atoms within this compound, specifically the tertiary amine in the piperidine ring and the primary amine of the aniline group, are susceptible to oxidation. The piperidine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide introduces a polar N+-O- bond, which can significantly alter the compound's physical and biological properties. While the aniline nitrogen can also be oxidized, this can lead to a variety of products, including nitroso, nitro, and polymeric species, depending on the reaction conditions. The selective oxidation of the piperidine nitrogen is generally more controlled.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | 4-(1-Oxidopiperidin-1-yl)methyl)aniline |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 4-(1-Oxidopiperidin-1-yl)methyl)aniline |

This table presents common oxidizing agents for the formation of N-oxides from tertiary amines.

Reduction Reactions (e.g., nitro to amine conversion)

A key synthetic step towards this compound is the reduction of a nitro group precursor, namely 1-(4-nitrobenzyl)piperidine. This reduction is a fundamental transformation in organic synthesis and can be accomplished through various methods. Catalytic hydrogenation is a widely used and efficient technique, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is often clean and provides high yields of the desired aniline.

Alternative reduction methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). These classical methods are robust and cost-effective. For instance, the reaction of 1-(4-nitrobenzyl)piperidine with iron filings in a mixture of ethanol and acetic acid under reflux conditions effectively yields this compound.

| Reduction Method | Reagents |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) |

| Metal/Acid Reduction | Fe/HCl (or Sn/HCl, Zn/HCl) |

This table outlines common methods for the reduction of a nitro group to an amine.

Substitution Reactions at the Aniline Moiety

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The piperidin-1-ylmethyl substituent also influences the directing effects. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group.

Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution due to the high reactivity of the ring. To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an acetanilide. However, direct halogenation can be controlled under specific conditions. For example, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can provide monohalogenated products.

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is generally avoided as it can lead to oxidation of the aniline ring and the formation of a meta-substituted product due to the protonation of the amino group in the strongly acidic medium, which forms an electron-withdrawing anilinium ion. A common strategy to overcome this is to first protect the amino group by acetylation. The resulting acetanilide is then nitrated, which directs the nitro group primarily to the para position, and subsequent hydrolysis of the amide yields the nitroaniline.

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). This reaction is an example of electrophilic aromatic sulfonation on a highly activated ring.

Development of Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of synthesizing this compound and related compounds, green chemistry principles are being increasingly applied. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

The development of novel synthetic routes often focuses on one-pot or tandem reactions to reduce the number of synthetic steps and purification procedures. For instance, a one-pot synthesis could involve the in-situ formation of a 4-nitrobenzyl halide followed by immediate reaction with piperidine and subsequent reduction in the same reaction vessel.

Green chemistry approaches to the reduction of nitroarenes include the use of catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas by using hydrogen donors like formic acid, ammonium formate, or isopropanol (B130326) in the presence of a suitable catalyst. Furthermore, research into the use of water as a solvent and the development of recyclable catalysts are active areas of investigation to make the synthesis of anilines more sustainable.

Stereochemical Considerations in this compound Synthesis

While this compound itself is not chiral, the introduction of substituents on the piperidine or aniline rings can create chiral centers. For instance, if a substituent is present on the piperidine ring at a position other than C4, the molecule can become chiral.

The synthesis of such chiral derivatives necessitates stereochemical control. This can be achieved through several strategies:

Use of Chiral Starting Materials: Employing an enantiomerically pure substituted piperidine in the initial synthesis will lead to a chiral product.

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction that creates a chiral center. For example, asymmetric hydrogenation of a suitable prochiral precursor could yield an enantiomerically enriched product.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent removal of the resolving agent.

The conformational flexibility of the piperidine ring is another important stereochemical aspect. The six-membered ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can influence the molecule's reactivity and biological activity.

Medicinal Chemistry and Pharmacological Relevance of 4 Piperidin 1 Ylmethyl Aniline Derivatives

4-(Piperidin-1-ylmethyl)aniline as a Privileged Scaffold in Drug Design

The this compound core structure is recognized in medicinal chemistry as a "privileged scaffold." This term describes molecular frameworks that can bind to a variety of biological targets, making them valuable templates for the development of new therapeutic agents. nih.gov The piperidine (B6355638) ring, a saturated nitrogen-containing heterocycle, is a common feature in many pharmaceuticals, often enhancing properties like solubility and bioavailability. chemimpex.combiointerfaceresearch.com Its incorporation into drug candidates can improve their metabolic profile and ability to interact with target proteins. biointerfaceresearch.com The piperazine (B1678402) moiety, closely related to piperidine, is also considered a privileged structure due to its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The versatility of the this compound scaffold allows for extensive chemical modification, enabling the synthesis of diverse compound libraries for screening against various diseases.

The this compound scaffold and its close analogs serve as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceutical agents. chemimpex.comchemimpex.com These structures are particularly significant in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com The unique chemical architecture of this scaffold provides a foundation for creating complex molecules with specific therapeutic properties. chemimpex.com For instance, the benzoylpiperidine fragment, a key feature in some derivatives, is a privileged structure in the design of atypical antipsychotic agents. mdpi.com The adaptability of the aniline (B41778) and piperidine rings allows chemists to modify the core structure to fine-tune the pharmacological activity and selectivity of the resulting compounds, making it a valuable starting point for drug discovery programs. mdpi.com

The therapeutic potential of the this compound scaffold is often realized through strategic chemical modifications designed to enhance biological activity and target specificity. A common approach involves hybridization, where the core scaffold is combined with other pharmacologically active motifs. For example, researchers have created hybrid molecules by integrating the 1-(methylpiperidin-4-yl)aniline system with a pyrrolo[2,1‐f] chemimpex.comchemimpex.comresearchgate.nettriazine nucleus to develop novel MERTK inhibitors for cancer therapy. nih.gov

Biological Activity Profiles of this compound Analogs

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer and antiproliferative agents across a range of human cancer cell lines.

One study focused on novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) derivatives. researchgate.net The synthesized compounds exhibited considerable growth inhibition of human cancer cell lines. researchgate.net Notably, compounds designated as 7b and 7g showed a 90% growth inhibitory effect on T-47D (breast), HeLa (cervical), and MCF-7 (breast) cancer cells, and an 80% growth inhibition in HepG2 (liver) cells when compared to the standard drug paclitaxel. researchgate.net

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 7b | T-47D | 90% |

| HeLa | 90% | |

| MCF-7 | 90% | |

| HepG2 | 80% | |

| 7g | T-47D | 90% |

| HeLa | 90% | |

| MCF-7 | 90% | |

| HepG2 | 80% |

In another research effort, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed and evaluated against five different leukemia cell lines. This series demonstrated interesting cytotoxic potential against all tested lines, which included Jurkat, U266, K562, U937, and HL60. nih.gov

Furthermore, a hybrid drug design approach combining pyrrolo[2,1‐f] chemimpex.comchemimpex.comresearchgate.nettriazine and 1‐(methylpiperidin‐4‐yl)aniline pharmacophores yielded a series of compounds with potent cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cell lines. nih.gov The compound designated IK5 was particularly effective, with low IC₅₀ values across all three cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung | 0.36 |

| MCF-7 | Breast | 0.42 |

| MDA-MB-231 | Triple-Negative Breast | 0.80 |

Additionally, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines showed excellent anticancer potency in H1975 lung cancer cells, with IC₅₀ values ranging from 2.29 to 22.89 μM. semanticscholar.org

Analogs of this compound have been investigated for their effectiveness against various microbial pathogens, including bacteria, fungi, and the bacterium responsible for tuberculosis.

A study on piperidin-4-one derivatives revealed promising antibacterial and antifungal activity. researchgate.net One synthesized compound, DALIL1, was found to have highly potent antibacterial activity against Bacillus subtilis and significant antifungal activity against Candida albicans. researchgate.net Another series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives also exhibited significant antimicrobial activity when compared with standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org These compounds were effective against bacteria such as Staphylococcus aureus and E. coli, and fungi including M. gypseum and C. albicans. biomedpharmajournal.org

Research into the 4-aminopiperidine (B84694) (PIP) series has specifically targeted Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A systematic exploration of this series identified one compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position of the piperidine ring as active, with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.gov However, further modifications around the piperidine moiety in this particular series did not lead to improved activity. nih.gov

| Compound Description | Target Organism | MIC (µM) |

|---|---|---|

| N-1 norbornenylmethyl and C-4 N-benzyl-N-phenethylamine substituted piperidine | Mycobacterium tuberculosis | 10 |

The this compound scaffold and its analogs are valuable in the field of neuropharmacology, serving as foundational structures for agents targeting the central nervous system. chemimpex.comchemimpex.com Compounds such as 4-(4-Methyl-piperidin-1-yl)aniline and 4-(1-Methyl-piperidin-4-yl)aniline are utilized as key intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.comchemimpex.com

The benzoylpiperidine fragment, which can be considered a modification of the core scaffold, is recognized as a privileged structure in the development of atypical antipsychotic drugs. mdpi.com This is due to its presence in potent reference drugs that target serotonin (B10506) 5-HT₂ₐ receptors. mdpi.com Derivatives containing a 4-(p-fluorobenzoyl)piperidine moiety have been identified as potent and selective 5-HT₂ₐ ligands. mdpi.com For example, one such derivative, compound 31 in a research series, showed a high affinity for the 5-HT₂ₐ receptor with an IC₅₀ value of 1.1 nM. mdpi.com Another compound, a tetrahydro-quinazolinone derivative, proved to be a potent ligand for both 5-HT₂ₐ and D₂ receptors, with Kᵢ values of 32 nM and 160 nM, respectively. mdpi.com

| Compound Type | Target Receptor | Binding Affinity Value |

|---|---|---|

| 4-(p-fluorobenzoyl)piperidine derivative (Compound 31) | 5-HT₂ₐ | IC₅₀ = 1.1 nM |

| Tetrahydro-quinazolinone derivative (Compound 40) | 5-HT₂ₐ | Kᵢ = 32 nM |

| D₂ | Kᵢ = 160 nM |

Antiparasitic Activity

Derivatives of this compound have demonstrated notable potential as antiparasitic agents. A study screening 44 1-phenethyl-4-aminopiperidine derivatives identified several compounds with significant in vitro activity against various protozoan parasites. nih.govresearchgate.net Specifically, 29 of these molecules were active against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis, with 50% inhibitory concentrations (IC50) ranging from 0.12 to 10 μM. nih.govresearchgate.net Additionally, 33 compounds were effective against the K1 strain of Plasmodium falciparum, which is resistant to both chloroquine (B1663885) and pyrimethamine, showing IC50 values between 0.17 and 5 μM. nih.govresearchgate.net

Some derivatives also displayed activity against intracellular Trypanosoma cruzi amastigotes, comparable to the reference drug benznidazole (B1666585) (IC50, 1.97 μM). nih.govresearchgate.net However, these compounds exhibited cytotoxicity to L-6 cells, indicating a low selectivity for T. cruzi. nih.govresearchgate.net In contrast, none of the tested molecules showed significant activity against Leishmania donovani axenic amastigotes. nih.govresearchgate.net Further investigations into related structures, such as 1-aryl-4-(naphthalimidoalkyl) piperazines, have also revealed promising antileishmanial activity. nih.gov

The antiparasitic potential of these derivatives is further highlighted by the promising activity of a diarylthioether derivative against P. falciparum. mdpi.com The following table summarizes the antiparasitic activity of selected 4-aminopiperidine derivatives.

| Parasite | Strain | Activity Range (IC50) | Number of Active Compounds | Reference |

| Trypanosoma brucei rhodesiense | - | 0.12 - 10 μM | 29 | nih.govresearchgate.net |

| Plasmodium falciparum | K1 (chloroquine- and pyrimethamine-resistant) | 0.17 - 5 μM | 33 | nih.govresearchgate.net |

| Trypanosoma cruzi | Intracellular amastigotes | Comparable to benznidazole (1.97 μM) | 7 | nih.govresearchgate.net |

| Leishmania donovani | Axenic amastigotes | Not significant | 0 | nih.govresearchgate.net |

Mechanism of Action and Molecular Interactions

Derivatives of this compound have been investigated for their ability to interact with a variety of molecular targets, including receptors and enzymes, which is crucial for their therapeutic effects.

One area of focus has been their potential as anti-HIV agents. A series of N-arylmethyl substituted piperidine-linked aniline derivatives were designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds demonstrated moderate to potent activities against wild-type HIV-1, with one compound, 5a6, exhibiting an EC50 of 0.022 μM and a selectivity index greater than 10,770. nih.gov This particular compound was found to be more potent than the established drugs didanosine (B1670492) (DDI) and delavirdine (B1662856) (DLV) in cell-based assays. nih.gov

In the context of cancer, these derivatives have been explored as inhibitors of protein tyrosine kinases, which are enzymes that play a critical role in cellular regulation and are often dysregulated in cancer. google.com Certain fused pyrimidine (B1678525) derivatives incorporating the this compound moiety have shown inhibitory activity against these kinases. google.com The epidermal growth factor receptor (EGFR) kinase is a specific target of interest. researchgate.net Molecular docking studies have shown that compounds like 6-chloro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one (Compound 4b) can bind effectively to the active site of EGFR kinase, with a MolDock Score comparable to the standard inhibitor 4-anilinoquinazoline. researchgate.net

The this compound scaffold is also relevant in the modulation of neurotransmitter systems, which are fundamental for communication within the nervous system. ijcap.in Dysregulation of these systems is implicated in a wide range of neurological and psychiatric disorders. ijcap.in

One key target is the vesicular acetylcholine (B1216132) transporter (VAChT), which is responsible for loading acetylcholine into synaptic vesicles. nih.gov Derivatives of piperidine have been developed as potent ligands for VAChT. nih.gov For example, modifications to the primary amino group of certain aniline derivatives can provide access for radiolabeling, which is useful for in vivo imaging studies. nih.gov

Furthermore, derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as potent acetylcholinesterase (AChE) inhibitors. nih.gov AChE is the enzyme that breaks down acetylcholine in the synaptic cleft. ijcap.in Inhibition of this enzyme increases the levels of acetylcholine, which can be beneficial in conditions like Alzheimer's disease. ijcap.in One such derivative, E2020, was found to have an IC50 of 5.7 nM and was 1250 times more selective for AChE over butyrylcholinesterase. nih.gov

The interaction of this compound derivatives with kinase pathways is a significant area of research, particularly in oncology. Kinases are enzymes that are central to signal transduction and cellular processes like growth, proliferation, and apoptosis. ed.ac.uk Their dysregulation is a hallmark of many cancers. ed.ac.uk

Fused pyrimidine derivatives containing the this compound structure have been specifically designed as tyrosine kinase inhibitors. google.com These compounds have the potential to be used in pharmaceutical compositions for treating cancers and other diseases driven by abnormal kinase activity. google.com

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers. google.com Certain fused pyrimidine derivatives have been shown to irreversibly block the autophosphorylation of EGFR by forming a covalent bond with a cysteine residue (Cys773) in the ATP-binding domain. google.com This effectively inhibits the downstream signaling pathways that promote cancer cell proliferation and survival. google.com

The influence of this compound derivatives on cancer progression pathways is closely linked to their ability to modulate key signaling molecules. The antiproliferative effects of these compounds are often a result of their interaction with critical components of cancer-related pathways.

For instance, the diarylthioether derivative of a lead compound has shown promising activity against P. falciparum, and its mechanism may involve pathways that are also relevant to cancer, such as those controlling cell growth and proliferation. mdpi.com While the primary focus of this research was on antiparasitic activity, the cytotoxicity data against human hepatocarcinoma (HepG2) cells provides insights into their potential effects on cancer cells. mdpi.com

The development of specific kinase inhibitors, as discussed previously, directly impacts cancer progression. By targeting kinases like EGFR, these compounds can disrupt the signaling cascades that drive tumor growth, metastasis, and angiogenesis. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR studies have provided valuable insights into how chemical modifications influence their biological activity.

In the development of anti-HIV NNRTIs, the substitution pattern on the N-arylmethyl group of the piperidine-linked aniline derivatives was found to be critical for their activity. nih.gov Molecular simulation studies helped to rationalize the observed SAR and guide the design of more potent inhibitors. nih.gov

In the context of antiparasitic agents, SAR studies of 1-phenethyl-4-aminopiperidine derivatives have shown that the nature of the substituent on the phenethyl group can influence both the potency and the selectivity of the compounds against different parasites. nih.govresearchgate.net Similarly, for 1-aryl-4-(naphthalimidoalkyl) piperazines, the length of the alkyl chain was found to correlate with their antileishmanial activity. nih.gov

The following table summarizes some key SAR findings for different biological activities:

| Biological Activity | Key Structural Features Influencing Activity | Reference |

| Anti-HIV (NNRTIs) | Substitution on the N-arylmethyl group of the piperidine-linked aniline. | nih.gov |

| Tyrosine Kinase Inhibition | Substituents on the piperidine ring and the fused pyrimidine core. | google.com |

| Antiparasitic (Antileishmanial) | Length of the alkyl chain in 1-aryl-4-(naphthalimidoalkyl) piperazines. | nih.gov |

Impact of Piperidine Positioning and Substituent Variations

The arrangement of the piperidine and aniline rings, along with the nature of the chemical groups attached to them, plays a pivotal role in determining the biological efficacy of these derivatives. Structure-activity relationship (SAR) studies have been instrumental in elucidating how these modifications influence activity. For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, a series of N-arylmethyl substituted piperidine-linked aniline derivatives have been synthesized and evaluated.

In these studies, the this compound core is maintained, while substituents are varied on both the N-benzyl group (left wing) and the aniline ring (right wing). The position of the piperidine ring is critical, as it correctly orients the other parts of the molecule for interaction with the target enzyme.

Variations on the aniline ring have shown that the type and position of substituents are crucial. For example, derivatives with a cyano (CN) group on the aniline ring often exhibit potent anti-HIV-1 activity. The position of this cyano group is also important; moving it from one position to another can significantly alter the compound's potency. Similarly, modifications to the N-benzyl ring demonstrate that different substituents can enhance or diminish activity. A notable finding is that a 4-chloro-3-methylphenyl group as the N-arylmethyl substituent can lead to highly potent compounds.

The data below illustrates the impact of substituent variations on the aniline ring on anti-HIV-1 activity.

| Compound | Aniline Ring Substituent (R) | EC₅₀ (µM) against HIV-1 |

|---|---|---|

| Derivative 1 | 4-amino-3-cyano | 0.035 |

| Derivative 2 | 3-amino-4-cyano | 0.022 |

| Derivative 3 | 3-amino-5-cyano | 0.030 |

| Derivative 4 | 4-amino-3,5-dicyano | >2.3 |

Electronic and Steric Considerations in Activity

The electronic properties and the three-dimensional size and shape (steric factors) of the substituents are fundamental to the pharmacological activity of this compound derivatives. These properties directly influence how the molecule binds to its biological target, such as the active site of an enzyme.

Electronic effects refer to the ability of a substituent to donate or withdraw electrons, which can alter the charge distribution across the molecule. For example, the cyano group (-CN) is a strong electron-withdrawing group. Its presence on the aniline ring can affect the acidity of the amine protons and the molecule's ability to form hydrogen bonds, which are often critical for binding to a receptor. The high potency of several cyano-substituted derivatives in anti-HIV-1 studies suggests that this electronic feature is favorable for interaction with the reverse transcriptase enzyme. Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) (-OCH₃) group, can lead to a decrease in activity, indicating that a reduction in electron density in the aniline ring is beneficial.

Steric considerations relate to the size of the substituents. A bulky substituent may physically clash with the amino acids of a binding pocket, preventing the molecule from adopting the optimal conformation for binding. On the other hand, a well-placed, appropriately sized group can enhance binding by making additional favorable contacts. The SAR data for anti-HIV-1 agents shows that a delicate balance is required. For instance, while a single cyano group is beneficial, the addition of a second cyano group to the aniline ring leads to a significant loss of activity. This could be due to unfavorable steric interactions or an excessive alteration of the molecule's electronic properties.

The following table presents data on how different substituents on the N-benzyl ring, with varying electronic and steric properties, affect anti-HIV-1 activity.

| Compound | N-Arylmethyl Substituent | Key Properties | EC₅₀ (µM) against HIV-1 |

|---|---|---|---|

| Derivative 5 | 4-chlorophenyl | Electron-withdrawing, moderately bulky | 0.14 |

| Derivative 6 | 4-methylphenyl | Electron-donating, moderately bulky | 0.19 |

| Derivative 7 | 4-methoxyphenyl | Electron-donating, moderately bulky | 0.29 |

| Derivative 8 | 4-chloro-3-methylphenyl | Mixed electronic, bulkier | 0.030 |

Influence of Linker Flexibility

The methylene (B1212753) (-CH₂-) group connecting the piperidine and aniline moieties acts as a flexible linker. The flexibility of this linker is a crucial design element in medicinal chemistry as it allows the two terminal ring systems to rotate and orient themselves to achieve an optimal fit within a biological target's binding site. The versatility of piperidines in drug design is partly due to their ability to serve as core scaffolds that offer enhanced binding interactions and conformational flexibility.

A linker that is too rigid may lock the molecule in a conformation that is not ideal for binding, thereby reducing its activity. Conversely, a linker that is too flexible can be entropically penalized upon binding; the molecule has many possible conformations in solution, and restricting it to a single bound conformation is energetically unfavorable. The single methylene linker in this compound provides a balanced degree of flexibility, which has proven effective in several contexts, including the development of cholinesterase inhibitors where the piperidine group often serves as a constructing or linker part.

Molecular docking studies on related compounds have shown that even a two-methylene spacer can provide the most favorable linker length for positioning a molecule within an enzyme's active site, enabling key hydrogen bonding interactions. Increasing the linker length beyond this can lead to unnatural torsion or hamper important interactions, thus decreasing potency. Therefore, the length and rigidity of the linker are critical parameters that are often optimized to maximize the pharmacological activity of a drug candidate.

Advanced Research Topics and Future Directions for 4 Piperidin 1 Ylmethyl Aniline

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools for predicting the molecular properties and biological activities of compounds like 4-(Piperidin-1-ylmethyl)aniline, guiding the design of new derivatives with enhanced efficacy and specificity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com In the context of this compound derivatives, docking simulations are crucial for understanding their interactions with biological targets, such as enzymes and receptors.

Research on structurally related piperidine (B6355638) derivatives has demonstrated the utility of this approach. For instance, docking studies on novel piperidin-4-imine derivatives identified their potential as antitubercular agents by simulating their fit into the active sites of specific mycobacterial enzymes. nih.gov Similarly, derivatives of 4-hydroxy-3-(piperidin-1-ylmethyl) quinolin-2(1H)-one have been evaluated as potential anticancer agents through docking at the active site of the Epidermal Growth Factor Receptor Kinase (EGFRK). frontiersin.org These studies revealed that compounds with piperidine rings often exhibit strong binding energies, comparable to standard inhibitors. frontiersin.org The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the target's binding pocket. For a derivative of 4-(piperidin-1-yl)aniline, docking simulations against Staphylococcus aureus showed a favorable binding score of -7.7 kcal/mol. researchgate.net Although direct docking studies on this compound are not extensively published, the data from its derivatives suggest it is a promising scaffold for interacting with various biological targets.

Table 1: Molecular Docking Scores of Related Piperidine Compounds

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-((1H-indol-3-yl)methyl)-4-(piperidin-1-yl)aniline | S. aureus | -7.7 | researchgate.net |

| 4-hydroxy-3-(piperidin-1-ylmethyl) quinolin-2(1H)-one analog (4b) | EGFRK | -110.2253 (MolDock Score) | frontiersin.org |

| 2,4,6-Triphenyl thiopyran | Squalene synthase | -10.3 | jbcpm.com |

Note: Different scoring functions (e.g., kcal/mol vs. MolDock Score) are used in various docking programs and are not directly comparable.

Understanding the specific binding mode of a compound is critical for structure-based drug design. This involves identifying the key amino acid residues and the types of interactions that stabilize the ligand-protein complex. For a series of compounds based on a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a structurally related system, molecular dynamics simulations were used to investigate the binding mode with the NLRP3 protein. mdpi.com These investigations provide a dynamic picture of the compound's behavior in the binding site, revealing crucial interactions that can be optimized to improve affinity and selectivity. mdpi.com The analysis of derivatives of this compound in various biological systems indicates that the piperidine ring and the aniline (B41778) moiety are key pharmacophoric features that participate in binding.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in These models help in predicting the activity of newly designed compounds and in understanding the structural features that are important for their biological effects.

While specific 3D-QSAR studies for this compound are not widely available, research on analogous structures provides valuable insights. For example, 3D-QSAR studies on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors have successfully generated predictive models (CoMFA and CoMSIA) to guide the design of new potent inhibitors. nih.gov These models use steric, electrostatic, and other physicochemical fields to quantify the impact of structural modifications on activity. nih.govresearchgate.net The application of such methodologies to a series of this compound derivatives could elucidate the key structural requirements for a desired biological activity, such as the optimal substitution pattern on the aniline ring or the piperidine moiety, thereby accelerating the discovery of new lead compounds. rasayanjournal.co.in

Patent Landscape and Intellectual Property Analysis

The patent landscape provides a strategic overview of the innovation and commercial interest surrounding a chemical entity. Analyzing patents reveals how a compound like this compound and its derivatives are being protected and for which applications.

A review of the patent literature shows that the this compound scaffold is a component of various patented molecules, primarily in the pharmaceutical domain. nih.gov Patents have been filed for derivatives that function as receptor tyrosine kinase inhibitors, which are crucial in cancer therapy. google.comgoogle.com For instance, substituted indoline (B122111) derivatives incorporating the this compound moiety have been claimed for their ability to inhibit these enzymes. google.com

Other patented applications include the development of opioid receptor modulators and Janus kinase (JAK) inhibitors. google.comgoogle.com The versatility of the piperidine-aniline structure allows for its incorporation into a wide range of larger, more complex molecules designed to interact with specific biological targets. These patents often claim a genus of compounds, where the this compound core is modified with various substituents to optimize activity and pharmacokinetic properties. google.mvgoogle.com

Table 2: Selected Patented Applications of this compound Derivatives

| Patent Number | Title/Application | Key Derivative Structure Mentioned | Assignee/Applicant |

|---|---|---|---|

| US6762180B1 | Substituted indolines which inhibit receptor tyrosine kinases | ethyl 2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxylate | Boehringer Ingelheim Pharma GmbH & Co KG |

| US20100016365A1 | Substituted 4-amino-piperidines | N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propionamide derivatives (related scaffold) | Not specified |

| WO1996015118A1 | Aniline derivatives | 4-Anilinoquinazoline derivatives for inhibiting receptor tyrosine kinase | Not specified |

| US20110224190A1 | Piperidin-4-yl azetidine (B1206935) derivatives as jak1 inhibitors | 4-(azetidin-1-yl)piperidine derivatives (related scaffold) | Not specified |

Analyzing the chemical co-occurrences in patents provides insight into the synthetic pathways and formulation strategies involving this compound. The PubChem database indicates that this compound appears in patents alongside various other chemical entities. nih.gov These co-occurring chemicals can be reactants, catalysts, solvents used in the synthesis of its derivatives, or other active pharmaceutical ingredients in combination therapies. For example, its unsubstituted analogue, 4-(Piperidin-1-yl)aniline, is mentioned in patents, suggesting comparative studies or use as a related building block. The analysis of these co-occurrences can reveal common synthetic strategies and potential combination therapies, offering a broader view of the compound's role in industrial and pharmaceutical research. nih.gov

Applications in Material Science and Specialty Chemicals

The unique structure of this compound, which combines a reactive aniline group with a stable piperidine moiety, makes it a valuable building block in material science. Its derivatives and structural analogs are being explored for their ability to impart desirable properties to a variety of materials.

Polymer Chemistry Applications

While direct research on this compound in polymer applications is emerging, studies on analogous compounds highlight the potential of this chemical family. For instance, related structures like 4-(4-Methyl-piperidin-1-yl)aniline are utilized in the production of specialty polymers, where they can enhance properties such as flexibility and durability. chemimpex.com Such enhanced polymers are crucial in demanding industries like automotive and electronics. chemimpex.com Similarly, the isomer 2-Piperidin-1-ylmethyl-aniline is noted for its use in formulating advanced materials, where it contributes to improved durability and resistance. chemimpex.com

The aniline component of the molecule can participate in polymerization reactions, while the piperidinylmethyl group can modify the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. A significant area of future research is the use of such compounds in creating Molecularly Imprinted Polymers (MIPs). MIPs are polymers synthesized to have cavities that specifically recognize and bind to a target molecule. Aniline and its derivatives are common functional monomers in MIP synthesis. The process often involves techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create polymers with complex, well-defined architectures capable of selective binding.

Development of Coatings and Adhesives

In the field of coatings and adhesives, piperidine-aniline derivatives are investigated for their potential to improve performance and longevity. Analogous compounds are known to be used in creating advanced coatings and adhesives that require specific chemical properties for enhanced performance. chemimpex.comchemimpex.com The primary amine on the aniline ring can react with epoxy or isocyanate groups, making this compound a candidate as a curing agent or a modifier for resin systems.

Dye Production and Agrochemical Formulations

The chemical functionalities within this compound make it a versatile intermediate for both dye synthesis and agrochemical development.

Dye Production: The aniline portion of the molecule is a classic precursor in the synthesis of azo dyes and other colorants. The amine group can be diazotized and coupled with other aromatic compounds to produce a wide spectrum of colors. While derivatives of trifluoromethylaniline are noted for their use in dye synthesis, the amine functionality in this compound allows it to be similarly leveraged for creating specialty dyes. chemimpex.com The piperidine group can be used to tune the solubility and lightfastness of the final dye molecule.

Agrochemical Formulations: In agricultural chemistry, the development of effective and targeted pesticides and herbicides is crucial. Piperidine-containing compounds are prevalent in bioactive molecules. Analogs of this compound are used in the development of agrochemicals, contributing to the creation of more effective formulations. chemimpex.comchemimpex.com The piperidine moiety can influence the compound's biological activity and its interaction with target pests or weeds, while the aniline group provides a reactive handle for synthesizing more complex active ingredients.

Interdisciplinary Research and Emerging Applications

The versatility of this compound extends beyond material science into interdisciplinary fields where its specific chemical properties can be applied to biological and diagnostic challenges.

Biochemical Research (e.g., Enzyme Interactions, Cellular Processes)

The piperidine-aniline scaffold is a common motif in medicinal chemistry and is frequently studied for its biological activities. Researchers utilize structural analogs of this compound to investigate fundamental biological mechanisms. chemimpex.com

Studies on related compounds provide insight into the potential research applications:

Derivatives such as 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline and 2-Methoxy-5-(pyrrolidin-1-ylmethyl)aniline are studied for their interactions with enzymes and receptors. smolecule.com

Substituted versions like 4-Piperidin-1-YL-2-(trifluoromethyl)aniline are explored for their effects on cellular processes and biochemical pathways.

The compound 3-fluoro-4-(piperidin-1-ylmethyl)aniline has been investigated in the context of regulating essential cellular processes. arizona.edu

These studies often focus on understanding how the molecule's structure influences its ability to modulate the activity of specific proteins, providing valuable information for potential therapeutic targets. chemimpex.com

Table 1: Research Findings on Compounds Structurally Related to this compound

| Compound Name | Research Application Area | Key Finding/Use | Citation |

|---|---|---|---|

| 4-(4-Methyl-piperidin-1-yl)aniline | Polymer Chemistry, Agrochemicals | Serves as a building block to enhance polymer durability and in the synthesis of agrochemicals. | chemimpex.com |

| 2-Piperidin-1-ylmethyl-aniline | Material Science, Biochemical Research | Used in formulating advanced materials and for studying enzyme interactions and cellular processes. | chemimpex.com |

| 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | Biochemical Research | Studied for its effects on cellular processes and interactions with molecular targets like enzymes. | |

| 3-fluoro-4-(piperidin-1-ylmethyl)aniline | Biochemical Research | Investigated for its role in the regulation of cellular processes. | arizona.edu |

Development of Diagnostic Tools

An emerging area of interest is the application of this compound in the development of novel diagnostic tools. While the compound itself is currently intended for research use only and not for direct diagnostic applications, its chemical properties make it a candidate for creating sophisticated sensors. scbt.com

A promising future direction lies in its use as a functional monomer for creating Molecularly Imprinted Polymers (MIPs) designed for diagnostic purposes. These synthetic polymers can be engineered with high-affinity binding sites for specific biological molecules, such as disease biomarkers. An MIP-based chemosensor could allow for the detection of a target analyte in a complex sample like human serum. dokumen.pub In this context, this compound could be polymerized around a template molecule, creating a sensor capable of highly selective and sensitive detection, potentially leading to the development of new and affordable diagnostic platforms. dokumen.pub

Exploration of Targeted Therapeutics

The chemical scaffold of this compound serves as a valuable starting point for the exploration of novel targeted therapeutics. Its unique structure, featuring a piperidine ring, allows for enhanced reactivity and solubility, making it an ideal candidate for drug development. chemimpex.com Researchers are actively investigating its potential as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders, due to its ability to facilitate complex chemical reactions and potential for enhanced binding to specific receptors in the brain. chemimpex.com

The versatility of the aniline and piperidine moieties allows for the generation of derivatives with specific therapeutic actions. Research into structurally similar compounds has shown potential applications in neuroscience and medicinal chemistry, where they have been investigated as ligands for various biological targets, including neurotransmitter receptors. ontosight.ai This line of inquiry suggests that derivatives of this compound could be tailored to interact with specific molecular targets. ontosight.ai For instance, a related compound, (S)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline, is utilized as a connector in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are being researched for their application against malignant tumors. medchemexpress.com This highlights a potential future direction for this compound in the development of targeted cancer therapies.

Pharmacokinetic and Pharmacodynamic Profiling Considerations

The successful development of any new therapeutic agent hinges on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For this compound and its derivatives, these considerations are paramount for optimizing their therapeutic potential and guiding further research.

Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, is significantly influenced by its physicochemical properties. researchgate.net Studies on related piperidine-containing structures have demonstrated that strategic chemical modifications can lead to substantial improvements in PK parameters. For example, in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, oral administration in mice revealed that specific substitutions led to a 65-fold increase in maximum concentration (Cmax) and a 3300-fold increase in the area under the curve (AUC) compared to earlier analogues. ucanr.edu Similarly, research on pyrrolotriazine-based dual inhibitors of EGFR and HER2 showed that modifications to the solubilizing group resulted in compounds with desirable pharmacokinetic and pharmacodynamic profiles that were advanced into clinical trials. researchgate.net These findings underscore the importance of systematic PK/PD profiling in the development of drug candidates based on the this compound scaffold.

Solubility and Stability Enhancements

A key challenge in drug development is ensuring adequate aqueous solubility and metabolic stability. The inherent structure of this compound offers a foundation for addressing these issues. The piperidine ring itself is known to enhance solubility and stability, a property noted in related compounds like 4-(4-Methyl-piperidin-1-yl)aniline. chemimpex.comchemimpex.com

Further enhancements can be achieved through targeted chemical modifications. For instance, the introduction of a trifluoromethyl group into a similar structure, 4-Piperidin-1-YL-2-(trifluoromethyl)aniline, is known to increase lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties. The use of specific amine groups in derivatives can also significantly improve water solubility, which in turn can increase bioavailability and activity. researchgate.net Additionally, the piperazine (B1678402) group, structurally related to piperidine, has been shown to enhance solubility and modulate pharmacokinetic properties in other medicinal chemistry scaffolds. These strategies represent viable avenues for optimizing the solubility and stability of novel therapeutic agents derived from this compound.

Drug-likeness and ADME Predictions

In the early stages of drug discovery, computational tools are employed to predict the "drug-likeness" and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions help to prioritize candidates with a higher probability of success in later clinical stages. researchgate.net

A compound's drug-likeness is often assessed using guidelines such as Lipinski's Rule of Five. nih.gov Studies on novel piperidin-4-imine derivatives, which share the core piperidine feature, found that the designed compounds possessed favorable pharmacokinetic profiles with no violations of Lipinski's rule. nih.gov For this compound itself, publicly available computed properties provide a preliminary assessment of its drug-like characteristics. nih.gov

Table 1: Computed Physicochemical and Drug-Likeness Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.28 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

These predicted values for this compound are within the generally accepted ranges for oral drug candidates. For example, the molecular weight is well below 500 Da, and the number of hydrogen bond donors and acceptors meets Lipinski's criteria. nih.gov Further in silico studies on more complex derivatives, such as N-((1H-indol-3-yl)methyl)-4-(piperidin-1-yl)aniline, have also been conducted to predict pharmacokinetics, bioavailability, and drug-likeness. researchgate.net Such predictive studies are crucial for guiding the synthesis of new derivatives with optimized ADME profiles. researchgate.netbiotechnologia-journal.org

CNS Penetration Studies

For therapeutic agents intended to treat neurological disorders, the ability to cross the blood-brain barrier (BBB) is a critical requirement. chemimpex.com The structural features of this compound suggest it may serve as a scaffold for CNS-active drugs.

Future research would need to focus on direct experimental evaluation of the BBB permeability of this compound and its derivatives. Strategies to enhance CNS penetration often involve modulating the lipophilicity and basicity of the molecule. For example, research on other heterocyclic compounds has shown that increased basicity, such as that provided by a tertiary amine in a piperazine ring, can enhance blood-brain barrier permeability. Furthermore, specific derivatives of related compounds have been intentionally designed for CNS applications. One such example is a selective, non-covalently reversible, and BBB-permeable Bruton's tyrosine kinase (BTK) inhibitor, which holds potential for treating neurological disorders. medchemexpress.com These examples provide a rationale for conducting dedicated CNS penetration studies on novel compounds derived from this compound to explore their potential in neuropharmacology.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline |

| 1-aryl-3-(1-acylpiperidin-4-yl)urea |

| 4-(4-Methyl-piperidin-1-yl)aniline |

| 4-Piperidin-1-YL-2-(trifluoromethyl)aniline |

| N-((1H-indol-3-yl)methyl)-4-(piperidin-1-yl)aniline |

| Aniline |

| Bruton's tyrosine kinase (BTK) inhibitor |

| EGFR (Epidermal Growth Factor Receptor) |

| HER2 (Human Epidermal Growth Factor Receptor 2) |

| Isonipecotate |

| Piperazine |

| Piperidine |

常见问题

Q. Optimization Tips :

- Catalyst Loading : Adjust Pd-C concentrations (0.5–2% w/w) to balance reaction speed and cost.

- Temperature : Maintain 25–50°C during hydrogenation to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.

Q. Key Data :

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

- ¹H NMR : Key peaks include aromatic protons (δ 6.95–6.57 ppm, doublets) and piperidine methylene signals (δ 3.52–1.05 ppm, multiplet patterns) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 191.1598 (calculated 191.1545), confirming molecular weight .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment (retention time ~8–10 min) .

Q. Data Interpretation :

- Compare integration ratios in NMR to confirm substituent positions.

- Monitor mass accuracy (±5 ppm) to validate molecular formula.

How does the piperidinylmethyl substituent influence reactivity compared to other aniline derivatives?

Advanced Research Focus

The piperidinylmethyl group introduces steric bulk and basicity, altering reactivity:

Q. Comparative Studies :

- Morpholine Analogs : 4-(Morpholinomethyl)aniline shows higher water solubility but lower lipophilicity (logP difference ~0.5) .

- Sulfonyl Derivatives : 4-(Piperidinosulfonyl)aniline exhibits stronger hydrogen-bonding capacity, affecting biological target interactions .

What strategies resolve discrepancies in NMR or MS data for this compound derivatives?

Advanced Research Focus

Common Issues :

Q. Case Study :

- Contradictory δ Values : Aromatic proton shifts in CDCl₃ (δ 6.95) vs. DMSO-d₆ (δ 7.12) arise from solvent polarity. Always report solvent conditions .

How can computational modeling predict biological activity of this compound derivatives?

Advanced Research Focus

Methodology :

Docking Studies : Use AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis Pks13 (binding affinity < -8 kcal/mol) .

QSAR Models : Correlate substituent logP values with inhibitory activity (e.g., IC₅₀ < 10 μM for lipophilic analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。